Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
CAS No.: 220679-12-9
Cat. No.: VC2459974
Molecular Formula: C12H13NO4S
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220679-12-9 |
---|---|
Molecular Formula | C12H13NO4S |
Molecular Weight | 267.3 g/mol |
IUPAC Name | ethyl 5-methylsulfonyl-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 |
Standard InChI Key | BWJQKKTWLJTDSF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C |
Introduction
Chemical Structure and Properties
Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 220679-12-9) is an indole derivative characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a methylsulfonyl group at the C5 position of the indole ring and an ethyl carboxylate group at the C2 position. The molecular formula is C12H13NO4S with a molecular weight of 267.30 g/mol .
Physical and Chemical Properties
The compound possesses significant physicochemical properties that influence its reactivity and biological activities. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Structural Identifiers
The structural representation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate can be expressed through various chemical notations:
SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
InChI: InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
InChIKey: BWJQKKTWLJTDSF-UHFFFAOYSA-N
The compound contains an indole core structure with a methylsulfonyl group at the C5 position, which contributes to its enhanced solubility and potential for hydrogen bonding interactions. The ethyl carboxylate group at the C2 position provides an opportunity for hydrolysis to the corresponding carboxylic acid, which is a common modification in medicinal chemistry.
Structure-Activity Relationships
Importance of the Indole Scaffold
The indole skeleton is a privileged structure in medicinal chemistry due to its prevalence in natural products and its ability to interact with numerous biological targets. The specific substitution pattern in Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate offers unique opportunities for biological activity:
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The NH group of the indole core can serve as a hydrogen bond donor
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The ethyl carboxylate at the C2 position can act as a hydrogen bond acceptor
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The methylsulfonyl group at C5 enhances solubility and introduces additional hydrogen bond accepting capabilities
Comparison with Related Indole-2-carboxylates
Several structurally related compounds provide insights into the potential activity of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate:
Ethyl 1H-indole-2-carboxylate
Future Research Directions
Synthetic Modifications
The ethyl ester group provides opportunities for further derivatization:
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Hydrolysis to form the corresponding carboxylic acid
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Amidation to create a series of amide derivatives with potentially enhanced biological activities
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Reduction to create hydroxymethyl derivatives
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Modifications at the indole NH position through N-alkylation or N-acylation
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